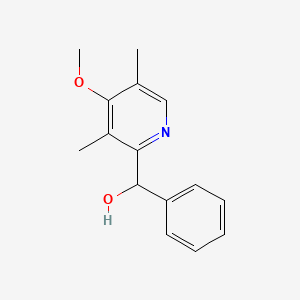

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a pyridine derivative characterized by a methoxy group at position 4, methyl groups at positions 3 and 5, and a phenylmethanol substituent at position 2 of the pyridine ring. This compound is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in the production of proton pump inhibitors (PPIs) like esomeprazole and omeprazole . Its hydroxyl group and substituted pyridine core make it reactive in sulfonation and oxidation reactions, critical for forming active drug metabolites .

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C15H17NO2/c1-10-9-16-13(11(2)15(10)18-3)14(17)12-7-5-4-6-8-12/h4-9,14,17H,1-3H3 |

InChI Key |

XXQZFDUSYXYIGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

Substitution: Halogenating agents, nucleophiles, or electrophiles

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that derivatives of pyridine often exhibit antimicrobial properties. (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

-

Cytotoxicity and Anticancer Properties

- Some studies suggest that this compound may induce apoptosis in cancer cells, indicating potential use in cancer therapy. Its structural features are believed to play a critical role in its cytotoxic effects.

-

Neuroprotective Effects

- The ability of certain pyridine derivatives to cross the blood-brain barrier positions this compound as a candidate for neuroprotective drugs aimed at treating neurodegenerative diseases.

Table 1: Comparative Biological Activities

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-Methoxypyridine | Structure | Antimicrobial activity |

| 2-Amino-4-methylpyridine | Structure | Neuroprotective effects |

| 2-(4-Methylphenyl)pyridine | Structure | Anticancer properties |

The unique combination of the methoxy group and the specific placement of methyl groups on the pyridine ring distinguishes this compound from other compounds, potentially enhancing its solubility and biological activity compared to simpler analogs.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for synthesizing various organic compounds. Its ability to participate in reactions such as nucleophilic substitutions makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences among related pyridinylmethanol derivatives:

Key Observations :

Comparison with Analogues :

Pharmacological Relevance

The target compound is pivotal in PPI synthesis. Key comparisons include:

Key Differences :

Physicochemical Properties

| Property | Target Compound | (3,5-Dimethylpyridin-2-yl)methanol | Esomeprazole Impurity 26 |

|---|---|---|---|

| Molecular Weight | 199.24 g/mol (hydrochloride: 495.24) | 153.18 g/mol | Matches target compound |

| Solubility | Moderate in polar solvents | Higher lipophilicity | Similar to target |

| Melting Point | 264–268°C (hydrochloride) | Not reported | Not reported |

| Reactivity | High (hydroxyl group) | Moderate (no methoxy) | Identical to target |

Notes:

Biological Activity

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyridine ring substituted with a methoxy group and two methyl groups at the 3 and 5 positions, along with a phenylmethanol moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The functional groups present in the compound allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially influencing their activity.

Key Mechanisms:

- Covalent Bond Formation: The hydroxyl group can form covalent bonds with nucleophilic sites on proteins, altering their functionality.

- Hydrogen Bonding: The methoxy and dimethyl groups enhance binding affinity towards specific targets, which may lead to increased selectivity in biological responses.

1. Antioxidant Activity

Research indicates that pyridine derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various experimental models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

These values indicate that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed to elucidate specific mechanisms and efficacy.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of pyridine compounds found that modifications on the pyridine ring significantly influenced biological activity. The synthesized this compound exhibited notable anti-inflammatory effects comparable to traditional NSAIDs .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a reasonable half-life, indicating potential for therapeutic applications. The pharmacokinetics were assessed using animal models, showing effective plasma concentrations over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.